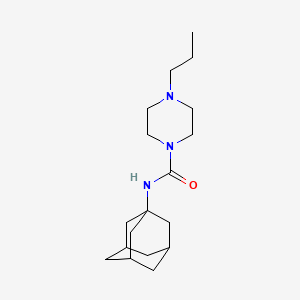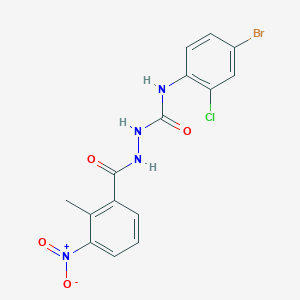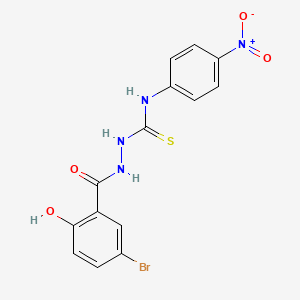![molecular formula C20H25N3O B4115770 N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1-(3-methoxyphenyl)propan-2-amine](/img/structure/B4115770.png)
N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1-(3-methoxyphenyl)propan-2-amine
Übersicht
Beschreibung
N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1-(3-methoxyphenyl)propan-2-amine, commonly known as DIM, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential anti-cancer properties. The compound is a derivative of indole-3-carbinol (I3C), which is found in cruciferous vegetables such as broccoli, cabbage, and cauliflower. DIM has been shown to have a stronger anti-cancer effect than I3C and is being studied for its potential use in cancer prevention and treatment.
Wirkmechanismus
The anti-cancer properties of DIM are thought to be due to its ability to modulate estrogen metabolism. DIM can increase the ratio of 2-hydroxyestrone to 16α-hydroxyestrone, which has been associated with a lower risk of breast cancer. DIM can also inhibit the activity of enzymes involved in the metabolism of androgens, which may be beneficial in the treatment of prostate cancer.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, DIM has been shown to have other physiological effects. DIM can modulate the immune system, reduce inflammation, and improve cardiovascular health. DIM has also been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DIM in lab experiments is its low toxicity. DIM has been shown to be well-tolerated in animal studies and has a low risk of adverse effects. However, one limitation of using DIM is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on DIM. One area of interest is the use of DIM in combination with other anti-cancer agents to enhance their effectiveness. Another area of interest is the development of novel formulations of DIM that improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanisms of action of DIM and its potential use in the prevention and treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
DIM has been extensively studied for its potential use in cancer prevention and treatment. Research has shown that DIM can inhibit the growth of various types of cancer cells, including breast, prostate, and colon cancer cells. DIM has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-[(1,5-dimethylindazol-3-yl)methyl]-1-(3-methoxyphenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-14-8-9-20-18(10-14)19(22-23(20)3)13-21-15(2)11-16-6-5-7-17(12-16)24-4/h5-10,12,15,21H,11,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMJDPMQUHQCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2CNC(C)CC3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1-(3-methoxyphenyl)propan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4115694.png)


![2-[(2-methyl-4-quinolinyl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4115715.png)
![2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4115722.png)
![7-chloro-2-[2-(diethylamino)ethyl]-1-[4-(methylthio)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115732.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea](/img/structure/B4115751.png)
![N-(2-methoxyethyl)-2-({N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4115755.png)

![3-chloro-N-{[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4115765.png)
![methyl 6-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4115776.png)

![3-(4-fluorophenyl)-12-(2-furyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4115796.png)
